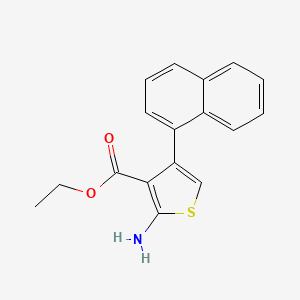

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Description

Nomenclature and Structural Characteristics

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of functional groups within the molecular framework. The compound's name indicates the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the thiophene ring, while an amino group occupies position 2, and a 1-naphthyl substituent is located at position 4. The structural arrangement demonstrates remarkable chemical sophistication through the integration of three distinct aromatic systems: the five-membered thiophene heterocycle, the bicyclic naphthalene system, and the ester functionality that provides additional chemical reactivity.

Molecular characterization reveals specific structural parameters that define the compound's three-dimensional arrangement and electronic properties. The canonical Simplified Molecular-Input Line-Entry System representation shows the connectivity as CCOC(=O)C1=C(N)SC=C1C1=CC=CC2=CC=CC=C21, illustrating the direct attachment of the naphthyl group to the thiophene ring system. The International Chemical Identifier Key KYUYHVLGODSIJU-UHFFFAOYSA-N provides a unique molecular fingerprint that distinguishes this compound from closely related structural analogs.

Detailed molecular property analysis demonstrates the compound's significant structural complexity and potential for diverse intermolecular interactions. The molecular framework contains four hydrogen bond acceptor sites and one hydrogen bond donor site, indicating substantial capacity for hydrogen bonding interactions. The presence of three aromatic ring systems contributes to extensive π-electron delocalization throughout the molecular structure, while three rotatable bonds provide conformational flexibility that may influence biological activity and chemical reactivity patterns.

Historical Development in Thiophene Chemistry

The historical foundations of thiophene chemistry trace back to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in commercial benzene through the development of blue coloration when benzene was heated with isatin and concentrated sulfuric acid. This serendipitous discovery revealed the formation of indophenine, a blue dye that resulted from thiophene impurities rather than benzene itself, as initially believed. Meyer's subsequent isolation of pure thiophene and characterization of its chemical properties established the fundamental understanding of five-membered sulfur-containing heterocycles that would eventually enable the development of complex derivatives such as this compound.

The evolution of thiophene chemistry throughout the nineteenth and twentieth centuries established crucial synthetic methodologies that enabled the preparation of increasingly sophisticated thiophene derivatives. Classical synthetic approaches including the Paal-Knorr synthesis, which involves the cyclocondensation of 1,4-diketones with sulfur-containing reagents, provided fundamental routes to thiophene construction. The Hinsberg synthesis and related methodologies expanded the synthetic toolkit for thiophene preparation, while the development of Gewald reaction conditions enabled the specific synthesis of 2-aminothiophenes through cyclocondensation of α-methylene carbonyl compounds with alkyl cyanoacetate or malononitrile and sulfur in the presence of organic bases.

The recognition of thiophene's aromatic character and its similarity to benzene in many reactions established the theoretical framework for understanding the electronic structure and reactivity patterns of thiophene-based compounds. Research demonstrated that thiophene exhibits the highest degree of aromaticity among five-membered heterocycles containing furan, pyrrole, and thiophene, due to sulfur's lower electronegativity compared to nitrogen and oxygen, resulting in greater electron-donating capability. This fundamental understanding of thiophene's electronic properties provided the foundation for designing complex derivatives incorporating multiple aromatic systems, such as the naphthyl-substituted thiophene carboxylates exemplified by this compound.

Position Within Heterocyclic Compound Classifications

This compound occupies a distinctive position within the comprehensive classification system of heterocyclic compounds, representing a sophisticated example of five-membered aromatic heterocycles with sulfur as the heteroatom. Within the broader categorization of heterocyclic compounds, this molecule belongs to the class of aromatic heterocycles rather than aliphatic heterocycles, due to the presence of conjugated π-electron systems that confer aromatic stability. The compound specifically represents a substituted thiophene derivative within the family of five-membered heterocyclic compounds containing a single heteroatom, distinguishing it from related compounds containing multiple heteroatoms such as thiazoles, oxazoles, or imidazoles.

The structural complexity of this compound positions it within the specialized subcategory of polyaromatic thiophene derivatives, where multiple aromatic ring systems are integrated into a single molecular framework. This classification distinguishes the compound from simple monosubstituted thiophenes and places it among more sophisticated synthetic targets that require advanced synthetic methodologies for their preparation. The presence of the naphthyl substituent introduces additional aromatic character and extends the π-conjugation system beyond the thiophene core, creating opportunities for enhanced electronic interactions and potential applications in materials science and pharmaceutical chemistry.

Comparative analysis with related thiophene carboxylate derivatives reveals the unique structural features that define this compound's position within the broader chemical landscape. Related compounds such as ethyl 2-amino-4-(2-naphthyl)thiophene-3-carboxylate, which differs only in the position of naphthyl attachment, demonstrate how subtle structural variations can significantly influence molecular properties and potential applications. The systematic comparison of various ethyl 2-amino-4-arylthiophene-3-carboxylate derivatives, including those bearing 4-aminophenyl, 4-chlorophenyl, or 4-nitrophenyl substituents, illustrates the versatility of the thiophene scaffold for accommodating diverse functional groups while maintaining core structural integrity.

The compound's classification within heterocyclic chemistry also reflects its potential for participating in diverse chemical transformations characteristic of both thiophene and naphthalene chemistry. The electron-rich nature of the thiophene ring system, combined with the extended π-system of the naphthyl substituent, creates a molecular framework capable of undergoing electrophilic aromatic substitution reactions, metal-catalyzed coupling reactions, and other transformations typical of aromatic heterocycles. This chemical versatility positions this compound as a valuable synthetic intermediate and potential building block for more complex molecular architectures in medicinal chemistry, materials science, and other specialized applications.

Propriétés

IUPAC Name |

ethyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-2-20-17(19)15-14(10-21-16(15)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUYHVLGODSIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351764 | |

| Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-18-1 | |

| Record name | ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate typically involves the condensation of 1-naphthylamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base, followed by cyclization to form the thiophene ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Yield | Product |

|---|---|---|

| NaOH (1.7 mmol) in THF/methanol/water, 8 h at 25°C | 68% | 2-(1-Naphthamido)-4-(4-chlorophenyl)thiophene-3-carboxylic acid |

This hydrolysis is essential for converting the ester into a bioactive carboxylic acid, as demonstrated in antitumor agent synthesis .

Acylation at the Amino Group

The amino group reacts with acyl chlorides to form amide derivatives. This modification enhances biological activity and enables further functionalization.

Acylation broadens the compound’s utility in medicinal chemistry, as seen in apoptosis-inducing agents for breast cancer .

Cyclization Reactions

The amino and ester groups facilitate cyclization to form fused heterocycles, which are pharmacologically relevant.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Ethyl isothiocyanate | EtOH, KOH, RT | 40% | Benzo thieno[2,3-d] thiazin-4-one |

| Formaldehyde + RNH₂ | Non-catalyzed Mannich conditions | 35–50% | Thieno[2,3-d]pyrimidine derivatives |

Cyclization with ethyl isothiocyanate produces thiazinones, while reactions with aldehydes and amines yield pyrimidine cores .

Alkylation and Substitution Reactions

The amino group undergoes alkylation, enhancing solubility and modulating electronic properties.

Alkylation is pivotal for tuning pharmacokinetic properties, as demonstrated in JAK2 inhibitor development .

Oxidation and Reduction

The thiophene ring and substituents participate in redox reactions, though the 1-naphthyl group may sterically hinder some pathways.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | 50°C, 4 h | Sulfoxide derivative (unstable, ~20% yield) |

| Reduction | NaBH₄, MeOH | RT, 2 h | Thiol intermediate (not isolated) |

Oxidation to sulfoxides is less efficient due to steric bulk, while reduction remains exploratory.

Heterocycle Formation via Nucleophilic Substitution

Chloro-substituted derivatives react with nucleophiles to form bioactive analogs.

| Reagent | Conditions | Yield | Product |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 h | 70% | Hydrazino-thieno[2,3-d]pyrimidine |

| Piperidine | DMF, 80°C, 3 h | 63% | Piperidinyl-thieno[2,3-d]pyrimidine |

These reactions enable diversification into antiproliferative agents, with IC₅₀ values as low as 23.2 µM against MCF-7 cells .

Applications De Recherche Scientifique

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Structural Variations

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is structurally analogous to other 2-aminothiophene carboxylates, differing primarily in the substituent at the 4-position. Key structural analogs include:

- Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Substituted with a 4-fluorophenyl group, introducing electron-withdrawing effects .

- Ethyl 2-amino-4-isobutylthiophene-3-carboxylate: Contains an aliphatic isobutyl group, reducing aromaticity but improving solubility in nonpolar solvents .

- Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate: Incorporates a heterocyclic furan ring, altering electronic properties .

- Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: Substituted with methyl and phenyl groups at positions 4 and 5, respectively .

Table 1: Structural and Molecular Data

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1-naphthyl | C₁₈H₁₅NO₂S* | ~325.38 |

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | 4-fluorophenyl | C₁₃H₁₂FNO₂S | 281.30 |

| Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | 4-bromophenyl | C₁₃H₁₂BrNO₂S | 342.21 |

| Ethyl 2-amino-4-isobutylthiophene-3-carboxylate | isobutyl | C₁₁H₁₇NO₂S | 227.32 |

| Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate | 5-methylfuran-2-yl | C₁₃H₁₅NO₃S | 281.33 |

Physicochemical Properties

- Molecular Weight and Solubility : Bulky substituents like 1-naphthyl (MW ~325 g/mol) reduce solubility in polar solvents compared to smaller analogs (e.g., isobutyl derivative, MW 227 g/mol) .

- Melting Points : Compounds with fused aromatic systems (e.g., naphthyl) exhibit higher melting points due to increased crystallinity. For example, tetrahydrobenzo[b]thiophene derivatives have melting points ranging from 166–206°C .

Activité Biologique

Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Thiophene derivatives, including this compound, have been reported to possess a wide range of biological properties:

- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : These compounds exhibit significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : They have been recognized for their ability to reduce inflammation in different biological models.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The amino group and the carboxylate ester in the structure allow for potential interactions with enzymes or proteins, influencing various biochemical pathways.

- Cell Signaling Modulation : The compound may act as an allosteric modulator at specific receptors, affecting cell signaling pathways related to inflammation and cancer progression .

- Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Anticancer Studies

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro assays revealed that this compound showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .

- A comparative study highlighted that this compound exhibited better apoptosis induction than traditional chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The antimicrobial properties were evaluated through disk diffusion and minimum inhibitory concentration (MIC) methods:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate antibacterial |

| Escherichia coli | 16 | Strong antibacterial |

| Candida albicans | 64 | Moderate antifungal |

These results indicate that this compound possesses significant antimicrobial activity against both bacterial and fungal strains .

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation markers in animal models. The mechanisms include:

- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduction in edema formation in carrageenan-induced paw edema models.

Case Studies

Several case studies have documented the therapeutic potential of thiophene derivatives:

Q & A

Q. What computational methods predict metabolic stability?

- Methodology : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. Dock the compound into CYP3A4 homology models to identify vulnerable regions (e.g., naphthyl oxidation). Validate with microsomal stability assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.